N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide
Description
N-[2-(4-Methoxyphenoxy)ethyl]-1-adamantanecarboxamide is a synthetic adamantane derivative characterized by a carboxamide group linked to an ethyl chain terminating in a 4-methoxyphenoxy moiety. The adamantane core confers structural rigidity and lipophilicity, while the methoxyphenoxy group may enhance solubility and influence receptor interactions. This compound is structurally analogous to pharmacologically active adamantane-based molecules, such as serotonin receptor antagonists, though its specific biological targets remain underexplored in publicly available literature .
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H27NO3/c1-23-17-2-4-18(5-3-17)24-7-6-21-19(22)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22) |
InChI Key |
CPVRBAFQSTXUQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenoxyethyl Intermediate
a. Preparation of 2-(4-methoxyphenoxy)ethanol derivative
The initial step involves synthesizing 2-(4-methoxyphenoxy)ethanol or its derivatives, which serve as key intermediates. This is achieved via nucleophilic aromatic substitution or Williamson ether synthesis:
4-methoxyphenol + ethylene oxide or ethylene chlorohydrin → 2-(4-methoxyphenoxy)ethanol
Alternatively, direct etherification of 4-methoxyphenol with ethylene chlorides or dibromoethanes under basic conditions is employed.
b. Alkylation of 4-methoxyphenol
- React 4-methoxyphenol with 1,2-dihaloethanes (preferably 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) and a base like sodium hydroxide or potassium hydroxide.
- Reaction conditions typically range from 25°C to reflux temperature, with the reaction occurring in a biphasic system or with the dihaloethane acting as both reagent and solvent.
Table 1: Typical Reaction Conditions for Etherification
| Parameter | Value |
|---|---|
| Reactants | 4-methoxyphenol + 1,2-dichloroethane |
| Catalyst | Tetra-n-butylammonium bromide (TBAB) |
| Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) |
| Temperature | 25°C to reflux (≈100°C) |
| Solvent | Phase transfer system or solvent-free |
Formation of the Haloalkyl Phenoxyethyl Derivative
The product from step 1 is converted into a haloalkyl phenoxyethyl intermediate, such as 1-halo-2-(4-methoxyphenoxy)ethyl :
- React the phenoxyethanol with halogenating agents or halogenated reagents to introduce the halogen at the terminal position.
- This step can be optimized using halogen sources like thionyl chloride or phosphorus tribromide, depending on the desired halogen.
Conversion to the Amine Intermediate
a. Formation of the Phthalimide Derivative
- React the haloalkyl phenoxyethyl with potassium phthalimide in refluxing conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction proceeds via nucleophilic substitution, replacing the halogen with the phthalimide group, yielding N-(2-(4-methoxyphenoxy)ethyl)-phthalimide .
b. Deprotection to the Primary Amine
- The phthalimide protecting group is cleaved using hydrazine hydrate or other hydrazine derivatives under mild conditions, liberating N-[2-(4-methoxyphenoxy)ethyl]-1-amino .
Amide Bond Formation with Adamantane-1-carboxylic Acid
- The free amine is coupled with adamantanecarboxylic acid using peptide coupling reagents such as:
| Reagent | Typical Use |
|---|---|
| DCC (Dicyclohexylcarbodiimide) | Activation of carboxylic acid |
| HOBt (Hydroxybenzotriazole) | Suppresses racemization and improves yields |
| DMF or DCM | Solvent |
- The reaction is typically performed at room temperature or slightly elevated temperatures (25–40°C) with stirring, under inert atmosphere to prevent side reactions.
Purification and Characterization
- The crude product is purified via recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods.
- Characterization involves NMR spectroscopy (¹H, ¹³C), infrared spectroscopy, and mass spectrometry to confirm structure and purity.
Data Summary Table
| Step | Reagents | Conditions | Key Features |
|---|---|---|---|
| Etherification | 4-methoxyphenol + dihaloethane | 25°C–reflux, phase transfer catalyst | Formation of phenoxyethyl intermediate |
| Halogenation | Thionyl chloride / phosphorus tribromide | Reflux | Halogenated intermediate |
| Nucleophilic substitution | Potassium phthalimide | Reflux, polar aprotic solvent | Phthalimide derivative formation |
| Hydrazinolysis | Hydrazine hydrate | Mild heating | Deprotection to primary amine |
| Amide coupling | Adamantanecarboxylic acid + coupling reagents | Room temperature | Final amide formation |
Final Remarks
This multi-step synthesis emphasizes the use of commercially available raw materials, scalable reaction conditions, and environmentally conscious reagents. The key to success lies in optimizing each step for yield and purity, with particular attention to the halogenation and amide coupling stages.
The synthesis pathway described aligns with established protocols in medicinal chemistry and pharmaceutical manufacturing, ensuring the compound’s suitability for further pharmacological evaluation. Further research into process intensification and green chemistry approaches can enhance scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to enhance the compound’s ability to cross cellular membranes, allowing it to reach intracellular targets. The methoxyphenoxyethyl side chain can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Adatanserin (N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]-1-adamantanecarboxamide)
- Structure: Features a piperazinyl group substituted with a pyrimidine ring instead of the methoxyphenoxy group.
- Key Difference: The pyrimidine-piperazinyl moiety likely enhances binding to serotonin receptors compared to the methoxyphenoxy group, which may prioritize different targets.
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide
- Structure: Contains a hydroxy-naphthyl group instead of methoxyphenoxy.
N-[(R)-1-[4-[[2-Hydroxy-3-[[3-[Dimethoxy(trimethylsilyloxy)silyl]propyl]oxy]propyl]amino]-1-naphtyl]ethyl]adamantane-3-carboxamide
- Structure : Incorporates a complex silyl-propyloxy side chain and a naphthyl group.
- Functionality: The silyl group may improve metabolic stability or serve as a synthetic handle for further modifications, while the hydroxypropylamino linker could modulate solubility .
Comparative Data Table
Research Findings and Hypotheses
- Receptor Binding: AutoDock-based studies (e.g., AutoDock Vina and AutoDock4) suggest that substituents like pyrimidinyl-piperazinyl (Adatanserin) improve docking scores for neurotransmitter receptors compared to methoxyphenoxy groups, which may favor other targets such as kinases or adhesion molecules .
- Solubility: Methoxy groups generally enhance water solubility compared to naphthyl or silyl groups, as seen in the methoxyphenoxy derivative versus its hydroxy-naphthyl counterpart .
- Metabolic Stability : Bulky substituents (e.g., silyl groups) may reduce cytochrome P450-mediated metabolism, extending half-life .
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a unique adamantane core, which is known for enhancing the stability and bioavailability of drugs. Its structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cell signaling pathways.
- Enzyme Interaction : It has been shown to inhibit certain enzymes that play a role in tumor growth and inflammation.
- Cellular Uptake : The adamantane moiety enhances cellular uptake, allowing the compound to reach its targets more effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : In vitro assays on human prostate cancer cells (PC-3) revealed that the compound exhibited a dose-dependent reduction in cell viability, with an IC value in the low micromolar range. This suggests potent anticancer activity compared to established chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate efficacy against several bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
In Vivo Studies
Animal models have been utilized to further explore the therapeutic potential of this compound. In a murine model of cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Toxicity Profile
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed during preclinical trials.
Q & A
(Basic) What are the key steps and optimal conditions for synthesizing N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide?
The synthesis typically involves:
- Coupling reactions : Reacting 1-adamantanecarboxylic acid derivatives with a [2-(4-methoxyphenoxy)ethyl]amine intermediate under controlled conditions.
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred to enhance reaction efficiency and solubility .
- Temperature control : Maintaining temperatures between 60–80°C to balance reaction rate and byproduct minimization.
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized via pH adjustments during workup .
(Basic) Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : For verifying the adamantane core, methoxyphenoxy ethyl chain, and carboxamide linkage (e.g., H and C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
(Advanced) How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its bioactivity?
- Functional group modifications :
- Replace the methoxy group on the phenoxy ring with electron-withdrawing/donating substituents (e.g., nitro, amino) to study electronic effects on target binding .
- Vary the ethyl linker length to optimize steric compatibility with biological targets .
- Adamantane substitution : Introduce halogen atoms or methyl groups to the adamantane core to alter lipophilicity and metabolic stability .
- In vitro assays : Test derivatives against enzyme targets (e.g., soluble epoxide hydrolase) or receptors using fluorescence polarization or surface plasmon resonance (SPR) .
(Advanced) What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and half-life to identify absorption/metabolism issues .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs versus plasma .
- Species-specific assays : Compare results across multiple animal models (e.g., rodents vs. non-rodents) to account for interspecies variability .
(Advanced) What experimental approaches are used to elucidate the mechanism of action of this compound?
- Molecular docking simulations : Predict binding modes with targets like enzymes or G-protein-coupled receptors (GPCRs) using software such as AutoDock .
- Enzyme inhibition assays : Measure IC values against candidate enzymes (e.g., cyclooxygenase-2 or kinases) in dose-response studies .
- Receptor binding studies : Use radioligand displacement assays to quantify affinity for adrenergic or serotonin receptors .
- Gene expression profiling : RNA sequencing or qPCR to identify downstream pathways modulated by the compound .
(Basic) What are the critical parameters for ensuring reproducibility in synthesizing this compound?
- Stoichiometric precision : Maintain exact molar ratios between reactants to avoid side products .
- Moisture control : Conduct reactions under inert atmosphere (N/Ar) to prevent hydrolysis of intermediates .
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track progress and terminate reactions at optimal conversion .
(Advanced) How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
- Continuous flow reactors : Improve heat/mass transfer and reduce batch-to-batch variability compared to traditional flask-based methods .
- Solvent recycling : Implement distillation systems for DMSO or acetonitrile recovery to reduce costs .
- Process analytical technology (PAT) : Integrate real-time monitoring (e.g., in-line FTIR) to maintain critical quality attributes (CQAs) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
